DYRKtide
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Overview
Description
DYRKtide is a biologically active peptide designed as the optimal substrate sequence efficiently phosphorylated by DYRK1A, a dual-specificity protein kinase involved in brain development . DYRK1A plays a crucial role in cellular regulation, including cell cycle control, neuronal differentiation, and synaptic transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: DYRKtide is synthesized using standard solid-phase peptide synthesis techniques. The peptide sequence is assembled step-by-step on a solid support, with each amino acid being added sequentially. The final product is cleaved from the resin and purified using high-performance liquid chromatography to achieve a purity of over 95% .
Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The peptide is then lyophilized and stored at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions: DYRKtide primarily undergoes phosphorylation reactions. It is designed to be efficiently phosphorylated by DYRK1A, which adds a phosphate group to specific serine or threonine residues in the peptide sequence .
Common Reagents and Conditions: The phosphorylation reaction typically involves the use of adenosine triphosphate (ATP) as the phosphate donor. The reaction is carried out in a buffer solution at a physiological pH, with the presence of magnesium ions to facilitate the transfer of the phosphate group .
Major Products: The major product of the phosphorylation reaction is the phosphorylated form of this compound, which can be used as a substrate in various biochemical assays to study the activity of DYRK1A and related kinases .
Scientific Research Applications
DYRKtide has several scientific research applications, including:
Mechanism of Action
DYRKtide exerts its effects by serving as a substrate for DYRK1A, which phosphorylates specific serine or threonine residues in the peptide sequence. This phosphorylation event is crucial for the regulation of various cellular processes. DYRK1A is involved in multiple signaling pathways, including those related to cell cycle control, neuronal differentiation, and synaptic transmission .
Comparison with Similar Compounds
DYRKtide is unique in its design as an optimal substrate for DYRK1A. Similar compounds include other peptides and small molecules that serve as substrates or inhibitors of DYRK1A and related kinases. Some of these compounds include:
Harmine: A high-affinity inhibitor of DYRK1A but also inhibits monoamine oxidase A with higher potency.
AnnH75: An optimized β-carboline inhibitor with high selectivity for DYRK1A and minimal off-target effects.
5-Iodotubercidin: A reference compound used in kinase assays, although it inhibits DYRK2 and HIPK2 less efficiently than DYRK1A.
This compound’s specificity and efficiency as a substrate for DYRK1A make it a valuable tool in biochemical and biomedical research.
Properties
Molecular Formula |
C79H135N31O17 |
---|---|
Molecular Weight |
1791.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C79H135N31O17/c1-44(2)40-53(66(118)100-48(22-10-32-93-76(84)85)63(115)97-42-60(112)107-36-17-29-59(107)73(125)110-39-16-28-58(110)69(121)103-52(74(126)127)21-7-8-30-80)105-70(122)57-27-15-38-109(57)72(124)55(43-111)106-61(113)45(3)98-68(120)56-26-14-37-108(56)71(123)51(25-13-35-96-79(90)91)102-67(119)54(41-46-18-5-4-6-19-46)104-65(117)50(24-12-34-95-78(88)89)101-64(116)49(23-11-33-94-77(86)87)99-62(114)47(81)20-9-31-92-75(82)83/h4-6,18-19,44-45,47-59,111H,7-17,20-43,80-81H2,1-3H3,(H,97,115)(H,98,120)(H,99,114)(H,100,118)(H,101,116)(H,102,119)(H,103,121)(H,104,117)(H,105,122)(H,106,113)(H,126,127)(H4,82,83,92)(H4,84,85,93)(H4,86,87,94)(H4,88,89,95)(H4,90,91,96)/t45-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1 |
InChI Key |
MHTXZHOYPJLNHB-VOCFVMJUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(C)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
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